ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of a formyl group at the 5-position, a nitro group at the 3-position, and an ethyl ester at the 2-position
Mechanism of Action
Pyrroles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of pyrrole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Indoles
, both natural and synthetic, show various biologically vital properties . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor to introduce the nitro group at the 3-position. This is followed by formylation at the 5-position using formylating agents such as Vilsmeier-Haack reagent. The final step involves esterification to introduce the ethyl ester group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Ethyl 5-carboxy-3-nitro-1H-pyrrole-2-carboxylate.
Reduction: Ethyl 5-formyl-3-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
Ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-formyl-1H-pyrrole-2-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Contains additional methyl groups, which can influence its steric and electronic properties.
Ethyl 3-amino-1H-pyrrole-2-carboxylate: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
This compound stands out due to the presence of both formyl and nitro groups, which confer unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 5-formyl-3-nitro-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-8(12)7-6(10(13)14)3-5(4-11)9-7/h3-4,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXXCDACRPXMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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